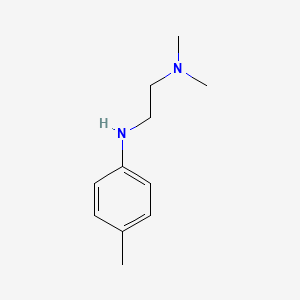
N,N-Dimethyl-N'-p-tolyl-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. It features two secondary amine functional groups and a p-tolyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine typically involves the reaction of p-toluidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{p-Toluidine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine} ]
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in the preparation of metal complexes, which can function as homogeneous catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs such as anti-cancer agents and anti-arrhythmic medications.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. In biological systems, it may interact with specific proteins or nucleic acids, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylethylenediamine
- N,N-Diethylethylenediamine
- N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
Uniqueness
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10-4-6-11(7-5-10)12-8-9-13(2)3/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
JJELOCRKHQIGIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
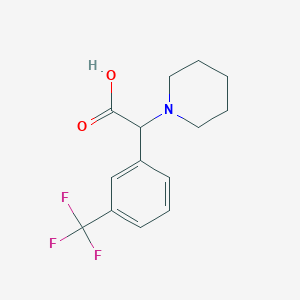
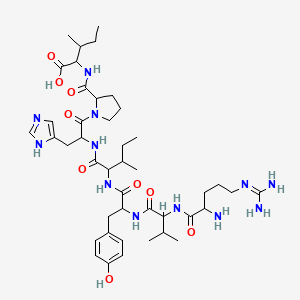
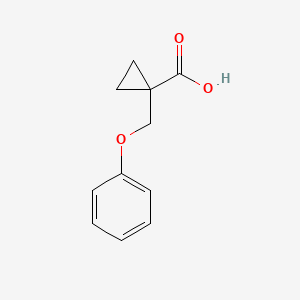
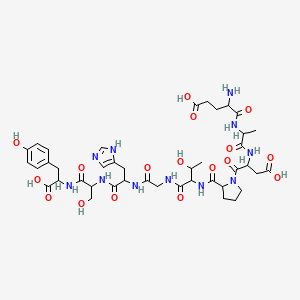
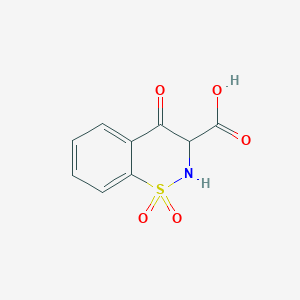
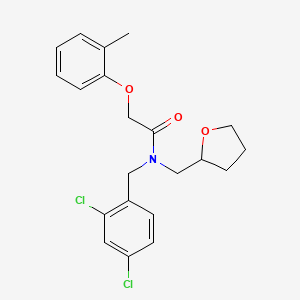
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

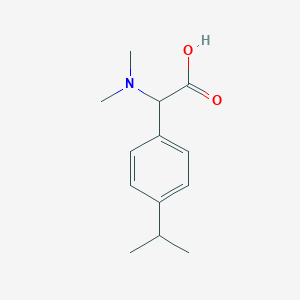
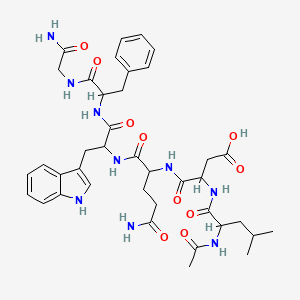
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
